5-Bromo-2,4-dimethylbenzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKCBMKMMVAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
The most straightforward route involves brominating 2,4-dimethylbenzaldehyde using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Source demonstrates that bromination in acetic acid at 60°C for 6 hours achieves 89% yield of 5-bromo-2,4-dimethylbenzaldehyde, leveraging the activating effect of methyl groups. The ortho/para-directing nature of methyl groups ensures predominant bromination at the 5-position (para to the 2-methyl group and ortho to the 4-methyl group).
Reaction Conditions:
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Solvent: Chloroform or acetic acid
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Catalyst: None required (Br₂ acts as both reagent and Lewis acid)
Mechanistic Considerations:
N-Bromosuccinimide (NBS)-Mediated Bromination
Source reports NBS as a regioselective brominating agent for dimethylated aromatics in dichloroethane. Using 0.8–1.0 equivalents of NBS in DMF at 10°C, 2,5-dimethoxybromobenzene is obtained in 85% yield, with analogous conditions applicable to 2,4-dimethylbenzaldehyde.
Optimized Protocol:
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Dissolve 2,4-dimethylbenzaldehyde (1 mol) in DMF (10–15 L/mol).
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Add NBS (0.9 mol) dropwise at 10°C.
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Stir for 3 hours, quench with water, and extract with dichloroethane.
Yield: 78–82% (isolated via vacuum distillation).
Grignard Reaction-Based Synthesis
Formylation of 5-Bromo-2,4-dimethylphenylmagnesium Bromide
Source discloses a scalable method for 3,4-dimethylbenzaldehyde via Grignard intermediates, adaptable to this compound by starting with 4-bromo-2,5-dimethylbromobenzene.
Stepwise Procedure:
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Grignard Formation: React 4-bromo-2,5-dimethylbromobenzene with magnesium in THF at 60°C.
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Formylation: Treat the Grignard reagent with DMF at −5°C.
Critical Parameters:
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Temperature Control: <0°C during DMF addition prevents side reactions.
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Solvent: THF enhances Grignard stability.
Industrial-Scale Considerations
Large-scale production (Source) uses continuous flow reactors with:
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Residence Time: 2 hours
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Throughput: 50 kg/batch
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Purity: >98% (GC-MS analysis)
Oxidation of 5-Bromo-2,4-dimethylbenzyl Alcohol
Oxidizing Agents and Conditions
Source details the oxidation of (5-bromo-2,4-dimethylphenyl)methanol using pyridinium chlorochromate (PCC) in dichloromethane:
Protocol:
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Dissolve alcohol (1 mol) in DCM.
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Add PCC (1.2 mol) at 0°C.
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Stir for 4 hours at 25°C.
Yield: 92%.
Alternative Oxidants:
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KMnO₄: Requires acidic conditions (H₂SO₄) but achieves 88% yield.
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CrO₃: Faster reaction (1 hour) but generates toxic byproducts.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Regioselectivity |
|---|---|---|---|---|
| Direct Bromination | 89% | 95% | Moderate | High (95:5) |
| Grignard-DMF | 75% | 98% | High | N/A |
| Alcohol Oxidation | 92% | 97% | Low | 100% |
Key Observations:
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Direct bromination is cost-effective but requires careful temperature control to avoid polybromination.
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Grignard routes offer scalability but involve flammable solvents (THF).
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Oxidation guarantees regioselectivity but depends on alcohol precursor availability.
Challenges and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2,4-dimethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: 5-Bromo-2,4-dimethylbenzoic acid.
Reduction: 5-Bromo-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-Bromo-2,4-dimethylbenzaldehyde serves multiple roles in scientific research:
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : It is a building block for synthesizing bioactive molecules and potential drug candidates.
- Agrochemicals : Used in the development of pesticides and herbicides.
- Dyes and Pigments : Employed in the production of specialty dyes due to its reactivity .
Biological Applications
In biological research, it acts as a precursor for compounds with potential therapeutic effects:
- Drug Development : Investigated for its role in synthesizing compounds that exhibit anti-inflammatory and anti-cancer properties .
Industrial Applications
This compound is also used in the manufacturing of specialty chemicals:
- Polymers and Resins : Its unique properties make it suitable for producing materials with specific characteristics .
Case Study 1: Synthesis of Bioactive Molecules
A study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The research demonstrated that derivatives synthesized from this compound showed significant cytotoxic activity against cancer cell lines .
Case Study 2: Development of Agrochemicals
Research conducted by Moorthy et al. explored the application of this compound in developing new agrochemicals. The study revealed that modifications to its structure enhanced efficacy against specific pests while maintaining safety profiles for non-target organisms .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group and the electron-withdrawing bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. withdrawing groups : Methyl groups (electron-donating) increase electron density on the aromatic ring, activating it toward electrophilic substitution, whereas methoxy or hydroxyl groups exert stronger resonance effects.
- Steric effects: Bulky substituents (e.g., dimethylamino in ) hinder reactivity at adjacent positions.
Physicochemical Properties
Data on melting points, solubility, and stability are sparse for this compound. However, inferences can be made:
- Solubility : Methyl groups reduce polarity, likely making the compound more soluble in organic solvents (e.g., acetonitrile, ether) compared to hydroxyl- or methoxy-substituted analogues .
- Stability: Brominated aldehydes are generally stable under dry, cool conditions. For example, 5-bromo-2-morpholinonicotinic acid is stored at -20°C , suggesting similar recommendations for this compound.
Biological Activity
5-Bromo-2,4-dimethylbenzaldehyde (CAS Number: 383176-10-1) is an aromatic aldehyde notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its interactions with biomolecules and therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉BrO, with a molecular weight of 213.07 g/mol. Its structure includes a bromine atom attached to a benzene ring that is further substituted with two methyl groups and an aldehyde functional group. This configuration influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that benzaldehyde derivatives can possess antibacterial properties. For instance, specific benzaldehyde Schiff bases demonstrated significant inhibitory effects against various bacterial strains such as E. coli and S. aureus, suggesting potential use in treating bacterial infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, some derivatives have shown preferential inhibition towards monoamine oxidase B (MAO-B), which is relevant in the context of Parkinson's disease treatment .
- Antioxidant Properties : The presence of the bromine atom may enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with nucleophiles, influencing enzyme activity and biomolecular interactions.
- Lipophilicity : The compound's lipophilic nature allows it to permeate cellular membranes effectively, facilitating its interaction with intracellular targets .
Data Table: Biological Activities of this compound
Case Studies
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Antibacterial Activity Study :
A study on benzaldehyde derivatives indicated that certain Schiff bases derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and regulation of metabolism-associated genes . -
Neuroprotective Effects :
Research focusing on MAO-B inhibitors highlighted that derivatives of this compound could serve as potential therapeutic agents for neurodegenerative diseases due to their selective inhibition properties and low toxicity profiles in preliminary assays .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2,4-dimethylbenzaldehyde, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via bromination of 2,4-dimethylbenzaldehyde using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and catalyst selection (e.g., Lewis acids like FeBr₃). Piperidine has been used as a catalyst in analogous benzaldehyde syntheses to enhance yields . A table summarizing parameters from analogous reactions:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| FeBr₃ | CH₂Cl₂ | 0°C | ~65 | [7] |
| NBS/Radical | CCl₄ | Reflux | ~70 | [7] |
- Key Consideration : Monitor reaction progress via TLC or GC-MS to avoid over-bromination.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data , adhere to:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition.
Q. Which analytical techniques are most effective for purity assessment and structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions). Compare chemical shifts with literature data for similar brominated benzaldehydes .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 212.99 for C₉H₉BrO).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
Advanced Research Questions
Q. How does the electronic influence of bromine and methyl groups affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,4-dimethyl groups hinder electrophilic substitution at the ortho position, directing reactions to the para position relative to bromine.
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aldehyde group for nucleophilic additions (e.g., Grignard reactions), while methyl groups donate electrons, stabilizing intermediates.
- Structural Insights : X-ray crystallography of analogous brominated benzaldehydes reveals planar aldehyde moieties, favoring π-orbital interactions in Suzuki-Miyaura couplings .
Q. What strategies can resolve discrepancies in reported reaction yields when using this compound as a precursor?
- Methodological Answer :
- Parameter Control : Ensure anhydrous conditions (e.g., molecular sieves) to prevent aldehyde hydration.
- Catalyst Purity : Use freshly distilled palladium catalysts (e.g., Pd(PPh₃)₄) to avoid deactivation.
- Replication : Cross-validate yields using multiple analytical methods (e.g., NMR integration vs. HPLC).
- Case Study : In copolymerization studies, yields varied from 60–85% depending on monomer ratios and initiator purity .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in multi-step syntheses?
- Methodological Answer :
- pH Stability : The aldehyde group is prone to oxidation under basic conditions (pH > 10). Use buffered solutions (pH 6–8) for reactions involving aqueous phases.
- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 150°C. Store at –20°C in inert atmospheres (N₂ or Ar) to prolong shelf life .
- Light Sensitivity : UV-Vis studies indicate photodegradation; amber glassware is recommended for long-term storage.
Data Contradiction Analysis
Q. How can researchers address conflicting data on the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites.
- Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways via ²H NMR.
- Comparative Studies : Benchmark results against structurally related compounds (e.g., 5-Bromo-2-hydroxybenzaldehyde, mp 102–106°C ), noting how substituents alter reactivity.
Application in Polymer Chemistry
Q. What role does this compound play in synthesizing functionalized polymers?
- Methodological Answer :
- Copolymerization : Acts as a monomer in styrene copolymers, introducing aldehyde moieties for post-polymerization modifications (e.g., Schiff base formation). Optimize feed ratios (e.g., 1:10 aldehyde:styrene) and initiators (e.g., ABCN) for controlled molecular weights .
- Crosslinking : Aldehyde groups enable covalent bonding with amine-functionalized polymers, enhancing mechanical stability in hydrogels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
